Naltrindole

Description

Structure

3D Structure

Properties

CAS No. |

111555-53-4 |

|---|---|

Molecular Formula |

C26H26N2O3 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 |

InChI Key |

WIYUZYBFCWCCQJ-IFKAHUTRSA-N |

SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |

Synonyms |

17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan naltrindole natrindole hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Naltrindole's Mechanism of Action on Delta-Opioid Receptors: A Technical Guide

Executive Summary: Naltrindole is a cornerstone pharmacological tool in opioid research, renowned for its high potency and selectivity as a delta-opioid receptor (δ-OR) antagonist.[1][2] This technical guide provides an in-depth examination of its mechanism of action, tailored for researchers, scientists, and drug development professionals. We will dissect its molecular interactions, functional pharmacology, and impact on cellular signaling pathways. The structural basis for its remarkable selectivity is explained through the "message-address" model, validated by crystallographic studies.[3][4] Functionally, this compound acts as a competitive neutral antagonist, blocking agonist-induced signaling through G-protein dependent pathways without affecting basal receptor activity.[5][6][7] Furthermore, this guide explores the nuanced role of allosteric modulation, particularly by sodium ions, which can transform this compound into a biased agonist in mutant receptors, highlighting the complexity of its interaction.[8] Detailed protocols for key in vitro assays and visualizations of critical pathways are provided to facilitate a comprehensive understanding and practical application of this essential research compound.

Molecular Interaction and Binding Profile

This compound's interaction with the δ-OR is characterized by high affinity and exceptional selectivity over other opioid receptor subtypes, namely the mu (μ-OR) and kappa (κ-OR) receptors.

Binding Affinity and Selectivity

This compound binds to the δ-OR with sub-nanomolar affinity. Radioligand binding studies have consistently demonstrated its potent and selective nature. The affinity of this compound is often quantified using equilibrium dissociation constants (Kd), inhibitory constants (Ki), or pKB/pIC50 values, which are logarithmic measures of affinity.

| Parameter | Receptor Subtype | Value | Tissue/Assay System | Reference |

| Kd | δ-OR | 56.2 pM | Mouse Brain | [9] |

| Kd | δ-OR | 104 pM | Mouse Vas Deferens | [9] |

| pKB | δ-OR | 9.7 | Mouse Vas Deferens | [10] |

| pKB | μ-OR | 8.3 | Mouse Vas Deferens | [10] |

| pKB | κ-OR | 7.5 | Mouse Vas Deferens | [10] |

| pIC50 | δ-OR | 9.6 | Binding Assays | [10] |

| pIC50 | μ-OR | 7.8 | Binding Assays | [10] |

| pIC50 | κ-OR | 7.2 | Binding Assays | [10] |

Table 1: Quantitative Binding Data for this compound at Opioid Receptors.

Structural Basis of Selectivity: The "Message-Address" Model

The high selectivity of this compound for the δ-OR is not coincidental but a result of specific structural interactions, best explained by the "message-address" hypothesis. This model posits that a ligand contains two key components: a "message" pharmacophore that confers efficacy (agonist vs. antagonist activity) and is recognized by all receptor subtypes, and an "address" component that provides selectivity by interacting with non-conserved regions of the target receptor.[4]

The crystal structure of the δ-OR in complex with this compound has provided a definitive validation of this model.[3][4] The binding pocket of opioid receptors can be conceptualized as having two distinct regions:

-

A highly conserved lower region: This part of the pocket interacts with the morphinan core of this compound (the "message"), which is common to many opioid ligands.

-

A divergent upper region: This area is unique to each opioid receptor subtype and confers selectivity. This compound's distinctive indole moiety extends into this "address" region of the δ-OR.[3]

A critical residue in the δ-OR, Leucine (Leu7.35), makes direct contact with the indole group.[3] In the μ-OR and κ-OR, the corresponding residues are bulkier (tryptophan and tyrosine, respectively), creating steric hindrance that prevents high-affinity binding of this compound.[3] This structural difference is a primary determinant of this compound's profound δ-OR selectivity.

Functional Pharmacology

This compound is functionally classified as a competitive, neutral antagonist at the δ-OR.

-

Competitive Antagonism: this compound binds reversibly to the same site (the orthosteric site) as δ-OR agonists. By occupying this site, it physically blocks the agonist from binding and activating the receptor. This antagonism is surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist.[6]

-

Neutral Antagonist: Under normal physiological conditions, this compound exhibits no intrinsic activity.[5][7] Unlike an inverse agonist, which would decrease the basal or constitutive activity of the receptor, a neutral antagonist like this compound simply returns the receptor to its inactive state and blocks the action of agonists.

Allosteric Modulation and Biased Signaling

Recent research has unveiled a more complex layer to this compound's pharmacology involving allosteric modulation. The δ-OR, like other GPCRs, possesses an allosteric binding site for sodium ions deep within its transmembrane core.[8] This sodium ion site is crucial for stabilizing the inactive state of the receptor and modulating signal transduction.[8]

Remarkably, site-directed mutagenesis of the residues that coordinate this sodium ion can fundamentally alter the functional output of this compound. Studies have shown that specific mutations (e.g., Asp95Ala, Asn310Ala) can transform this compound from a neutral antagonist into a potent, β-arrestin-biased agonist.[8] This indicates that this compound's pharmacological profile is not immutable and can be switched by changes in the receptor's allosteric environment, a critical consideration for drug development and mechanistic studies.

Impact on Cellular Signaling Pathways

As a GPCR antagonist, this compound's primary mechanism is to block agonist-initiated intracellular signaling cascades. The δ-OR primarily signals through G-protein-dependent pathways but can also engage G-protein-independent mechanisms.

G-Protein Dependent Signaling

The δ-OR canonically couples to the Gi/o family of heterotrimeric G-proteins. Agonist activation of the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of Gαi from the Gβγ dimer. Both components then modulate downstream effectors. The primary pathway involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5]

This compound blocks this entire cascade by preventing the initial agonist-induced conformational change in the receptor that is required for G-protein coupling.

G-Protein Independent Signaling (β-Arrestin Pathway)

Upon activation, GPCRs are also phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling (desensitization) and target the receptor for internalization.[11] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling waves. As discussed, while this compound does not typically engage this pathway, specific receptor mutations can switch its function, causing it to act as a β-arrestin-biased agonist.[8][12]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the δ-OR by measuring its ability to compete with a fixed concentration of a radiolabeled ligand.

Protocol Outline:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues (e.g., mouse brain) or cultured cells expressing the δ-OR (e.g., CHO, HEK293).[13][14]

-

Incubation: In a multi-well plate, incubate the membranes with a constant concentration of a δ-OR selective radioligand (e.g., [³H]this compound or [³H]DPDPE) and varying concentrations of unlabeled this compound.[14]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Unbound ligand passes through, while membrane-bound radioligand is retained on the filter.[13]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50, which can be converted to a Ki value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins. Agonist binding to a Gi/o-coupled receptor stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. This compound's antagonist properties are measured by its ability to block this agonist-stimulated binding.

Protocol Outline:

-

Membrane Preparation: Prepare membranes from δ-OR expressing cells as in the binding assay.[14]

-

Incubation: Incubate membranes with GDP, [³⁵S]GTPγS, a fixed concentration of a δ-OR agonist (e.g., SNC80), and varying concentrations of this compound.[14][15]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing & Quantification: Wash the filters and quantify the bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated signal, allowing for the calculation of its antagonist equilibrium constant (Ke).

cAMP Accumulation Assay

This assay provides a functional readout of the inhibition of adenylyl cyclase.

Protocol Outline:

-

Cell Culture: Use whole, intact δ-OR-expressing cells.

-

Stimulation: Pre-treat cells with varying concentrations of this compound, followed by the addition of a fixed concentration of a δ-OR agonist. Then, stimulate the cells with forskolin to robustly activate adenylyl cyclase and produce cAMP.[5]

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The agonist will inhibit forskolin-stimulated cAMP accumulation. This compound's antagonistic effect is demonstrated by its ability to reverse this inhibition in a concentration-dependent manner.

Conclusion

This compound's mechanism of action at the δ-OR is a paradigm of modern pharmacology. It operates as a highly potent and selective competitive neutral antagonist, a function dictated by precise structural interactions as elucidated by the "message-address" model. Its utility as a research tool is unparalleled for probing the physiological and behavioral roles of the δ-OR system. The discovery of its functional plasticity in response to allosteric modulation adds a critical layer of complexity, underscoring the dynamic nature of receptor-ligand interactions and opening new avenues for the design of sophisticated therapeutics targeting the delta-opioid receptor.

References

- 1. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the δ-opioid receptor bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and this compound: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of Naltrindole for Opioid Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naltrindole is a potent and selective antagonist for the delta (δ) opioid receptor, making it an invaluable tool in the study of opioid pharmacology and the development of novel therapeutics. Understanding its binding affinity for the different opioid receptor subtypes—delta (δ), mu (μ), and kappa (κ)—is critical for interpreting experimental results and designing new chemical entities with specific receptor interaction profiles. This technical guide provides an in-depth overview of the binding characteristics of this compound, detailed experimental methodologies for assessing these properties, and visualizations of key related processes.

Core Data Presentation: this compound Binding Affinities

The binding affinity of this compound for the δ, μ, and κ opioid receptors has been determined through various in vitro assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the quantitative binding data for this compound across the three main opioid receptor subtypes.

| Receptor Subtype | Binding Parameter | Value | Species/Tissue | Radioligand | Reference |

| Delta (δ) | pIC50 | 9.6 | Mouse | - | [1] |

| Ki | 0.02 nM | - | [3H]-naltrindole | [2] | |

| pKi | 9.09 | Rat Brain | [3H]DADLE | [3] | |

| Kd | 56.2 pM | Mouse Brain | [3H]this compound | [4] | |

| Mu (μ) | pIC50 | 7.8 | Mouse | - | [1] |

| Kappa (κ) | pIC50 | 7.2 | Mouse | - | [1] |

Note: pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% inhibition. pKi is the negative logarithm of the inhibition constant (Ki). Kd is the equilibrium dissociation constant.

The data clearly demonstrates this compound's high affinity and selectivity for the δ-opioid receptor over the μ and κ subtypes.[1][2][3][4]

Key Experimental Protocols

The determination of binding affinity is reliant on precise and reproducible experimental protocols. The following sections detail the methodologies for three common assays used in opioid receptor research.

Competitive Radioligand Binding Assay

This assay is a fundamental technique used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[5][6]

Objective: To determine the inhibition constant (Ki) of this compound for a specific opioid receptor subtype.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., CHO or HEK293 cells).[6]

-

Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DPDPE for δ-receptors, [³H]DAMGO for μ-receptors, [³H]U-69,593 for κ-receptors).[6]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (e.g., 10 µM).[5]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[5]

-

Scintillation Counter: For measuring radioactivity.[5]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[5]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:[5]

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate, typically at room temperature, to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[5]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[5]

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[5]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.[5]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[5]

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[7] While this compound is an antagonist, this assay can be used to determine its potency in blocking agonist-stimulated G-protein activation.

Objective: To determine the ability of this compound to antagonize agonist-induced G-protein activation at opioid receptors.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.[7]

-

Agonist: A known agonist for the target opioid receptor (e.g., DAMGO for μ-receptors).

-

Test Compound: this compound.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, MgCl₂, NaCl, and GDP.

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add assay buffer, membranes, a fixed concentration of the agonist, and varying concentrations of this compound.

-

Pre-incubation: Incubate the plate to allow the compounds to bind to the receptors.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[7]

-

Incubation: Incubate at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.[8]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity on the filters.

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50). This can then be used to calculate an antagonist dissociation constant (Kb).

cAMP Accumulation Assay

Opioid receptors are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This assay measures the ability of a compound to modulate cAMP levels.

Objective: To determine the effect of this compound on agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™ or HTRF®).[10][11]

-

Adenylyl Cyclase Stimulator: Forskolin or a similar agent to increase basal cAMP levels.

-

Agonist: A known opioid receptor agonist.

-

Test Compound: this compound.

-

Lysis Buffer and Detection Reagents: Specific to the chosen cAMP detection kit.

Procedure:

-

Cell Culture and Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of the agonist in the presence of an adenylyl cyclase stimulator like forskolin.

-

Incubation: Incubate the plate to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and follow the protocol of the specific cAMP detection kit to measure the amount of cAMP produced.

Data Analysis: The results will show the ability of this compound to reverse the agonist-induced decrease in cAMP levels. The concentration of this compound that restores 50% of the inhibited response is its IC50, which can be used to determine its antagonist potency.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: Opioid receptor G-protein signaling pathway.

Caption: Competitive radioligand binding assay workflow.

References

- 1. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

Naltrindole: A Comprehensive Technical Guide to a Selective Delta-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltrindole is a cornerstone pharmacological tool in opioid research, renowned for its high potency and remarkable selectivity as a delta-opioid receptor (DOR) antagonist.[1] Developed as a non-peptide analog of the endogenous enkephalins, its unique chemical structure allows it to effectively probe the physiological and pathological roles of the delta-opioid system.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding kinetics, and functional effects. Detailed experimental protocols for its characterization and diagrams of key signaling pathways and workflows are presented to facilitate its application in a research setting.

Core Properties of this compound

This compound is a derivative of naltrexone, an opioid receptor antagonist.[1] The key modification is the attachment of an indole moiety to the C-ring of the morphinan base, a feature that confers its high affinity and selectivity for the DOR.[1][2] This design was based on the "message-address" hypothesis, where the core morphinan structure (the "message") provides the opioid activity, and the indole group (the "address") directs the molecule specifically to the delta receptor.[2]

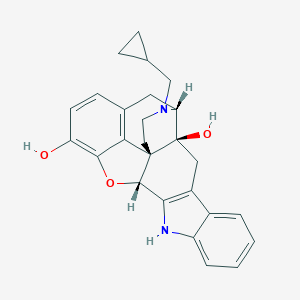

Chemical Structure:

Source: Adapted from ResearchGate[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 111555-53-4 | [1][4] |

| Molecular Formula | C₂₆H₂₆N₂O₃ | [1][4] |

| Molecular Weight | 414.51 g/mol | [1][4] |

| IUPAC Name | 17-Cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the delta-opioid receptor. It binds to the receptor with high affinity but does not elicit a downstream signaling cascade. Instead, it occupies the binding site and prevents endogenous ligands (e.g., enkephalins) and exogenous agonists from activating the receptor.

The delta-opioid receptor is a class A G-protein-coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[5][6] The canonical signaling pathway initiated by DOR activation, and consequently inhibited by this compound, involves several key steps:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. This leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of N-type voltage-gated calcium channels, which reduces neurotransmitter release.[6][7]

-

MAPK Pathway Activation: DOR activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[7]

-

Receptor Regulation: Prolonged agonist exposure leads to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin.[7] This promotes receptor desensitization and internalization, a process that is also blocked by this compound.

Quantitative Data: Binding Affinity and Selectivity

This compound's utility stems from its high selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This is quantified through binding assays and functional assays.

Table 2: this compound Binding Affinity at Opioid Receptors

This table summarizes the inhibitory constant (Ki) or the half-maximal inhibitory concentration (pIC50) of this compound at the three main opioid receptor subtypes. Lower Ki values and higher pIC50 values indicate stronger binding affinity.

| Receptor Subtype | Assay Type | Preparation | pIC50 | Ki (nM) | Selectivity (δ/μ) | Selectivity (δ/κ) | Reference |

| Delta (δ) | Binding Assay | Mouse Vas Deferens | 9.6 | - | - | - | [8][9] |

| Mu (μ) | Binding Assay | Mouse Vas Deferens | 7.8 | - | ~63-fold | - | [8][9] |

| Kappa (κ) | Binding Assay | Mouse Vas Deferens | 7.2 | - | - | ~251-fold | [8][9] |

| Delta (δ) | [³H]DPDPE Binding | Monkey Brain | - | 0.04 | - | - | [10] |

| Delta (δ) | [³H]this compound Binding | Mouse Brain | - | 0.056 | - | - | [11] |

Table 3: this compound Functional Antagonism at Opioid Receptors

This table presents the pKB values, which represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pKB values indicate more potent antagonism.

| Receptor Subtype | Assay Type | Preparation | pKB | Selectivity (δ/μ) | Selectivity (δ/κ) | Reference |

| Delta (δ) | Functional Assay | Mouse Vas Deferens | 9.7 | - | - | [8][9] |

| Mu (μ) | Functional Assay | Mouse Vas Deferens | 8.3 | ~25-fold | - | [8][9] |

| Kappa (κ) | Functional Assay | Mouse Vas Deferens | 7.5 | - | ~158-fold | [8][9] |

The data clearly illustrate that this compound binds to and antagonizes the delta-opioid receptor with significantly higher potency than at mu- or kappa-opioid receptors.

Detailed Experimental Protocols

Reproducible characterization of this compound requires standardized experimental procedures. The following sections provide detailed protocols for three fundamental assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the delta-opioid receptor.

Objective: To determine the Ki of this compound for the delta-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing recombinant DOR, or brain tissue homogenates.[12]

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (e.g., 10 µM).[12]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Scintillation Fluid.

-

96-well microplates.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration that yields adequate signal (e.g., 10-20 µg per well).[12]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[12]

-

Non-specific Binding (NSB): Assay buffer, radioligand, naloxone (10 µM), and membrane suspension.[12]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.[12]

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.[12]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[12]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.[12]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation. As an antagonist, this compound will inhibit the increase in [³⁵S]GTPγS binding stimulated by a DOR agonist.

Objective: To determine the functional antagonist potency of this compound at the delta-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing DOR.

-

Agonist: A DOR-selective agonist like DPDPE.

-

Antagonist: this compound.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, MgCl₂, NaCl.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[13]

-

Filtration and counting equipment as in the binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described previously.

-

Assay Setup: In a 96-well plate, add the following components:

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[14]

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.[14]

-

Incubation: Incubate at 30°C for 60 minutes.[13]

-

Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.[15]

-

Counting: Measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the IC50 value.

-

Calculate the antagonist equilibrium constant (Kb) using the Schild regression analysis or a simplified equation if competitive antagonism is assumed.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation—the inhibition of adenylyl cyclase. As an antagonist, this compound will reverse the agonist-induced decrease in cAMP levels.

Objective: To measure the ability of this compound to block agonist-mediated inhibition of adenylyl cyclase.

Materials:

-

Cell Line: Whole cells stably or transiently expressing the DOR (e.g., CHO, HEK293).[16]

-

Adenylyl Cyclase Stimulator: Forskolin.[17]

-

Agonist: DOR-selective agonist (e.g., DPDPE).

-

Antagonist: this compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA).[18][19]

Procedure:

-

Cell Culture: Seed DOR-expressing cells in a 96- or 384-well plate and grow to near confluency.[16]

-

Pre-treatment: Wash cells and pre-incubate them with varying concentrations of this compound (and a PDE inhibitor) for a short period.

-

Stimulation: Add a fixed concentration of a DOR agonist in the presence of forskolin. Forskolin directly activates adenylyl cyclase, raising cAMP levels. The Gi-coupled DOR agonist will counteract this effect, reducing cAMP.[17]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[19]

-

Data Analysis:

-

Plot the measured cAMP levels (or the detection signal, e.g., HTRF ratio) against the logarithm of the this compound concentration.

-

The data will show a dose-dependent reversal of the agonist's inhibitory effect.

-

Determine the IC50 value and calculate the functional antagonist potency (Kb).

-

In Vivo Applications

This compound's high selectivity and ability to cross the blood-brain barrier have made it an invaluable tool for in vivo studies. It is widely used to:

-

Selectively block the analgesic effects of delta-opioid agonists, confirming the receptor mediating the response.[20][21]

-

Investigate the role of the endogenous delta-opioid system in various physiological processes, including pain modulation, mood, and stress responses.[22]

-

Explore the involvement of delta-opioid receptors in the rewarding and sensitizing effects of drugs of abuse, such as cocaine.[23][24]

-

Study the potential therapeutic benefits of blocking delta-opioid receptors, for instance, in attenuating certain side effects of mu-opioid agonists like oxycodone.[25]

Conclusion

This compound is a potent, selective, and systemically active antagonist of the delta-opioid receptor. Its well-defined pharmacological profile, established through rigorous in vitro and in vivo characterization, has cemented its status as an essential research tool. The data and protocols presented in this guide underscore its utility in dissecting the complex roles of the delta-opioid system and provide a framework for its effective use in both basic and translational research. The continued application of this compound will undoubtedly contribute to a deeper understanding of opioid pharmacology and aid in the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Delta opioid antagonist, this compound, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of this compound on spinal and supraspinal delta opioid receptors and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The delta-opioid receptor antagonist this compound prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Delta-opioid receptor antagonist this compound reduces oxycodone addiction and constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltrindole: A Technical Guide to a Cornerstone of Delta-Opioid Receptor Research

Foreword: This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the history, development, and application of Naltrindole as a pivotal research tool in the study of delta-opioid receptors (δ-ORs). This document provides a detailed exploration of its pharmacological properties, key experimental methodologies, and the signaling pathways it helps to elucidate.

Introduction: The Genesis of a Selective Antagonist

The quest for selective opioid receptor ligands has been a driving force in opioid research, aiming to dissect the distinct physiological roles of the mu (μ), delta (δ), and kappa (κ) opioid receptors. The development of this compound in the late 1980s marked a significant milestone in this endeavor. Prior to its discovery, the field relied on less selective antagonists, making it challenging to isolate the specific functions of the δ-opioid system.

This compound emerged from a rational drug design approach, building upon the structure of the non-selective opioid antagonist, naltrexone.[1] The key innovation was the fusion of an indole moiety to the C-ring of the naltrexone morphinan scaffold.[1] This structural modification was inspired by the hypothesis that the aromatic phenyl group in the endogenous δ-OR ligand, enkephalin, was a key determinant for its affinity to the δ-OR.[1] The resulting compound, this compound, exhibited high affinity and, crucially, remarkable selectivity for the δ-OR over the μ-OR and κ-ORs.

Chemical Properties and Synthesis

IUPAC Name: 17-(Cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan

Chemical Formula: C₂₆H₂₆N₂O₃

Molar Mass: 414.50 g/mol

The synthesis of this compound is typically achieved through a Fischer indole synthesis, reacting naltrexone with an appropriately substituted phenylhydrazine. A common route involves the reaction of naltrexone with 2,4-dibromophenylhydrazine to produce a dibrominated precursor, which is then catalytically dehalogenated to yield this compound. For radiolabeling purposes, this final step can be performed using tritium gas to produce [³H]this compound, a vital tool for radioligand binding assays.

Pharmacological Profile: A Highly Potent and Selective δ-OR Antagonist

This compound's value as a research tool lies in its potent and selective antagonism of the δ-opioid receptor. This has been extensively characterized through a variety of in vitro and in vivo experimental paradigms.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying this compound's affinity for opioid receptors. These experiments typically involve incubating cell membranes expressing opioid receptors with a radiolabeled ligand (e.g., [³H]this compound or a non-selective antagonist like [³H]diprenorphine) and measuring the displacement of the radioligand by increasing concentrations of unlabeled this compound. The data from these experiments are used to calculate the inhibition constant (Ki), a measure of the ligand's binding affinity.

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| δ-Opioid Receptor | 0.02 - 0.3 | Human | [1] |

| δ-Opioid Receptor | 0.037 ± 0.003 | Rat Brain | |

| δ-Opioid Receptor | 0.056 | Mouse Brain | [2] |

| μ-Opioid Receptor | 6 - 64 | Human | [1] |

| κ-Opioid Receptor | 10 - 66 | Human | [1] |

As the data in Table 1 clearly demonstrate, this compound possesses a significantly higher affinity for the δ-opioid receptor compared to the μ- and κ-opioid receptors, often by two to three orders of magnitude.

Functional Antagonism

Beyond its high binding affinity, this compound is a potent antagonist, meaning it effectively blocks the functional response induced by δ-OR agonists. This has been demonstrated in various functional assays, most notably the mouse vas deferens bioassay. In this preparation, δ-OR agonists inhibit electrically evoked contractions of the smooth muscle. This compound potently reverses this inhibition, and the degree of this reversal is used to quantify its antagonist potency, often expressed as a pA₂ value or a Ke (equilibrium dissociation constant for an antagonist).

Table 2: Functional Antagonist Potency of this compound

| Assay | Agonist | pA₂ / Ke (nM) | Species | Reference |

| Mouse Vas Deferens | [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | pA₂ = 9.7 | Mouse | [3] |

| Mouse Vas Deferens | Deltorphin II | Ke = 0.49 | Mouse |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization and application of this compound.

Radioligand Binding Assay for δ-Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the δ-opioid receptor using [³H]this compound.

Materials:

-

Cell Membranes: Prepared from cells or tissues endogenously or recombinantly expressing δ-opioid receptors (e.g., rat brain, CHO-DOR cells).

-

[³H]this compound: Radiolabeled antagonist (specific activity typically 30-60 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Ligand: Naloxone (10 μM) or unlabeled this compound (1 μM).

-

Test Compound: Unlabeled ligand of interest.

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Binding Buffer

-

Test compound at various concentrations (or vehicle for total binding).

-

Non-specific binding ligand for determining non-specific binding.

-

[³H]this compound (at a final concentration close to its Kd, e.g., 0.1-0.5 nM).

-

Cell membranes (typically 50-100 μg of protein per well/tube).

-

-

Incubation: Incubate the reaction mixture at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Mouse Vas Deferens Functional Bioassay

This protocol describes the use of the isolated mouse vas deferens to assess the antagonist activity of this compound against a δ-OR agonist.

Materials:

-

Krebs Solution (mM): NaCl 118, KCl 4.75, CaCl₂ 2.54, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.

-

δ-Opioid Receptor Agonist: e.g., [D-Pen²,D-Pen⁵]enkephalin (DPDPE).

-

This compound

-

Organ Bath System: with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).

-

Isometric Transducer and Recording System

-

Platinum Electrodes for Electrical Field Stimulation

Procedure:

-

Tissue Preparation: Humanely euthanize a mouse and dissect the vasa deferentia. Clean the tissues of fat and connective tissue.

-

Mounting: Mount each vas deferens in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach one end to a fixed point and the other to an isometric transducer. Apply a resting tension of 0.5 g.

-

Equilibration: Allow the tissues to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.

-

Stimulation: Stimulate the intramural nerves with single electrical pulses (e.g., 1 ms duration, supramaximal voltage) at a constant frequency (e.g., 0.1 Hz) to elicit twitch contractions.

-

Agonist Concentration-Response Curve: Once stable twitch responses are obtained, add the δ-OR agonist cumulatively to the bath to obtain a concentration-response curve.

-

Antagonist Incubation: Wash the tissues thoroughly to remove the agonist. Then, incubate the tissues with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).

-

Second Agonist Curve: In the continued presence of this compound, perform a second cumulative concentration-response curve for the δ-OR agonist.

-

Data Analysis:

-

Measure the magnitude of the twitch contractions.

-

Plot the agonist concentration-response curves in the absence and presence of this compound.

-

Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence).

-

Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA₂ value, which is the x-intercept of the regression line. A slope not significantly different from unity is indicative of competitive antagonism.

-

Workflow for Mouse Vas Deferens Bioassay

Elucidating δ-Opioid Receptor Signaling Pathways

This compound has been indispensable in dissecting the signaling cascades initiated by δ-OR activation. δ-ORs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).

Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can modulate the activity of various effector proteins, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This compound, by blocking the initial agonist binding, prevents these downstream signaling events, thereby confirming their δ-OR dependency.

Simplified δ-Opioid Receptor Signaling Pathway

Conclusion: An Enduring Legacy in Opioid Research

This compound has fundamentally shaped our understanding of the δ-opioid system. Its high potency and selectivity have made it an invaluable tool for characterizing the δ-OR, delineating its signaling pathways, and exploring its physiological and pathophysiological roles. From basic receptor pharmacology to in vivo studies of pain, mood, and addiction, this compound continues to be a cornerstone of opioid research. The detailed methodologies and data presented in this guide are intended to facilitate its continued and effective use in advancing our knowledge of opioid biology and in the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Naltrindole in Elucidating Endogenous Opioid Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous opioid system, a complex network of receptors and their intrinsic ligands, plays a crucial role in regulating a myriad of physiological and pathological processes, including pain perception, mood, reward, and addiction. The delta-opioid receptor (DOR), a key component of this system, has emerged as a promising therapeutic target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. Naltrindole, a potent and highly selective non-peptide DOR antagonist, has been an indispensable pharmacological tool for dissecting the intricate functions of the DOR and its endogenous ligands, the enkephalins. This technical guide provides an in-depth overview of this compound's pharmacological properties, its application in key experimental protocols, and its role in delineating the signaling pathways of the endogenous opioid system.

Pharmacological Profile of this compound

This compound's utility as a research tool stems from its high affinity and remarkable selectivity for the DOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity allows for the precise investigation of DOR-mediated effects in complex biological systems.

Quantitative Data: Binding Affinity and Selectivity

The binding characteristics of this compound have been extensively characterized in various in vitro preparations. The following tables summarize key quantitative data, providing a comparative overview of its affinity and selectivity.

Table 1: this compound Binding Affinity at Opioid Receptors

| Receptor Subtype | Ligand/Assay | Preparation | pIC50 | Ki (nM) | Kd (pM) | Reference |

| Delta (δ) | [3H]this compound | Mouse Brain | - | - | 56.2 | [1] |

| Delta (δ) | This compound (vs. [3H]DPDPE) | Monkey Brain Membranes | - | 0.04 | - | [2] |

| Delta (δ) | This compound | Mouse Vas Deferens | 9.6 | - | - | [3] |

| Mu (μ) | This compound | Mouse Vas Deferens | 7.8 | - | - | [3] |

| Kappa (κ) | This compound | Mouse Vas Deferens | 7.2 | - | - | [3] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Ki is the inhibition constant, representing the binding affinity of a ligand for a receptor. Kd is the equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor.

Table 2: this compound Selectivity Ratios

| Comparison | Tissue/Preparation | Selectivity Ratio | Reference |

| μ/δ | Monkey Brain Membranes | ~500 | [2] |

| κ/δ | Monkey Brain Membranes | ~500 | [2] |

| μ/δ | Mouse Vas Deferens | ~63 | [3] |

| κ/δ | Mouse Vas Deferens | ~251 | [3] |

Selectivity ratios are calculated from Ki or pIC50 values and indicate the preference of the ligand for one receptor subtype over another.

Key Experimental Protocols Utilizing this compound

This compound's high selectivity makes it an invaluable tool in a variety of experimental paradigms to probe the function of the endogenous opioid system. Detailed methodologies for key experiments are provided below.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for the DOR by measuring its ability to compete with a radiolabeled ligand, such as [3H]this compound.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human DOR (e.g., HEK293 or CHO cells) to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Add increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in triplicate.

-

For total binding, add binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).

-

Add the radioligand ([³H]-naltrindole) at a final concentration equal to its Kd value (determined from a saturation binding assay).

-

Add the membrane preparation (10-20 µg of protein per well) to all wells. The final assay volume should be 200 µL.

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To assess the functional activity of a compound at the DOR by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. This assay can determine if a compound is an agonist, antagonist, or inverse agonist.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the DOR as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Increasing concentrations of the test compound. For antagonist activity, a fixed concentration of a known DOR agonist (e.g., SNC80) is also added.

-

GDP (final concentration 10-30 µM).

-

Membrane suspension (10-20 µg of protein per well).

-

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [35S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Termination and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

-

For agonists, plot the stimulated binding against the logarithm of the agonist concentration to determine EC50 and Emax values.

-

For antagonists like this compound, plot the inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50 and subsequently the Ke (equilibrium dissociation constant for the antagonist).

-

In Vivo Assays

Objective: To assess the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus. This compound is used to determine if the analgesic effect is mediated by DORs.

Methodology:

-

Animal Habituation:

-

Allow mice or rats to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Gently restrain the animal, for example, in a ventilated tube, allowing the tail to be exposed.

-

-

Baseline Latency Measurement:

-

Focus a beam of radiant heat from a tail-flick apparatus onto the distal portion of the animal's tail.

-

Measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.

-

A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

-

-

Drug Administration:

-

Administer the test compound (potential analgesic) via the desired route (e.g., intraperitoneal, subcutaneous, intracerebroventricular).

-

To test the involvement of DORs, a separate group of animals is pre-treated with this compound before the administration of the test compound.

-

-

Post-Treatment Latency Measurement:

-

At various time points after drug administration, measure the tail-flick latency again.

-

An increase in latency indicates an analgesic effect.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE in animals treated with the test compound alone to those pre-treated with this compound. A reversal of the analgesic effect by this compound suggests a DOR-mediated mechanism.

-

Objective: To evaluate the analgesic effect of a compound by measuring the reaction time of an animal to a thermal stimulus applied to its paws.

Methodology:

-

Apparatus and Acclimation:

-

Use a hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).

-

Place the animal in the testing room for at least 30-60 minutes to acclimate.

-

-

Baseline Measurement:

-

Place the animal on the hot plate and start a timer.

-

Observe the animal for nocifensive behaviors such as licking or flicking of the hind paws, or jumping.

-

Record the latency to the first nocifensive response.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

-

-

Drug Administration:

-

Administer the test compound and/or this compound as described for the tail-flick test.

-

-

Post-Treatment Measurement:

-

Measure the hot-plate latency at different time points after drug administration.

-

-

Data Analysis:

-

Analyze the data similarly to the tail-flick test, calculating the %MPE to determine the analgesic effect and its antagonism by this compound.

-

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals in response to pharmacological challenges. This compound can be used to investigate the role of DORs in modulating neurotransmitter release.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, ventral tegmental area).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into vials containing an antioxidant.

-

-

Pharmacological Manipulation:

-

After collecting baseline samples, administer the test drug. This compound can be administered systemically or directly into the brain region via reverse dialysis (including it in the perfusion fluid).

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.

-

-

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the baseline levels.

-

Compare the changes in neurotransmitter levels in response to the test drug in the presence and absence of this compound to determine the involvement of DORs.

-

Signaling Pathways and Experimental Workflows

This compound has been instrumental in mapping the signaling cascades downstream of the DOR. By blocking the receptor, it allows researchers to infer the pathways activated by endogenous or exogenous agonists.

Delta-Opioid Receptor Signaling Pathway

The DOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the DOR by an agonist initiates a cascade of intracellular events. This compound, as a competitive antagonist, prevents these events from occurring.

Caption: Delta-Opioid Receptor (DOR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating DOR Function Using this compound

The following diagram illustrates a typical workflow for a research project aimed at characterizing the role of the DOR in a specific physiological process using this compound.

Caption: A generalized experimental workflow for studying the role of DORs using this compound.

Conclusion

This compound has proven to be an exceptionally valuable pharmacological tool for the exploration of the endogenous opioid system. Its high affinity and selectivity for the delta-opioid receptor have enabled researchers to precisely delineate the physiological and behavioral roles of this receptor subtype. The experimental protocols and signaling pathway information detailed in this guide underscore the multifaceted applications of this compound in neuroscience and drug discovery. As research into the therapeutic potential of targeting the delta-opioid receptor continues, this compound will undoubtedly remain a cornerstone of these investigative efforts, facilitating the development of novel therapeutics for pain, mood disorders, and addiction.

References

- 1. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Naltrindole: An In-Depth Technical Guide

Naltrindole is a cornerstone pharmacological tool in opioid research, renowned for its high potency and selectivity as a delta-opioid receptor (δ-opioid receptor) antagonist.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail its binding characteristics, functional activity, and effects in biological systems, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

In Vitro Pharmacological Profile

The in vitro characterization of this compound has unequivocally established it as a potent and selective antagonist of the δ-opioid receptor. This is demonstrated through extensive radioligand binding assays and functional assessments in various tissue preparations and cell systems.

Opioid Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for the δ-opioid receptor, with significantly lower affinity for the mu (μ)- and kappa (κ)-opioid receptors.[1][2][3] This selectivity is a key attribute that enables its use in dissecting the physiological and pathological roles of the δ-opioid system.

Table 1: In Vitro Receptor Binding Profile of this compound

| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Tissue/Cell Source | Reference |

| pIC50 | 9.6 | 7.8 | 7.2 | Mouse Brain | [1][2] |

| pIC50 | 9.65 ± 0.15 | 7.24 ± 0.04 | 8.42 ± 0.06 | SNAP-Lumi4Tb-labeled receptors | [5] |

| Ki (nM) | 0.09 | 8.1 | 2.7 | Not Specified | [5] |

| Ki (nM) | 0.02 | 64 | 66 | Cloned Opioid Receptors | [6] |

| Kd (pM) | 56.2 (41.8-75.7) | - | - | Mouse Brain | |

| Kd (pM) | 104 (25.8-420) | - | - | Mouse Vas Deferens | [7] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration. Ki is the inhibitory constant. Kd is the equilibrium dissociation constant. Values are presented as mean ± SEM where available.

The presence of sodium ions and the non-hydrolyzable GTP analog, 5'-guanylylimidophosphate (GppNHp), has been shown to increase the affinity of this compound for the δ-opioid receptor, a characteristic of antagonists at G protein-coupled receptors.[1][2][3] This observation further supports its classification as an antagonist.

Functional Antagonism

This compound acts as a competitive antagonist at the δ-opioid receptor, effectively blocking the actions of δ-opioid agonists. Its antagonist potency has been quantified in various functional assays.

Table 2: In Vitro Functional Antagonist Potency of this compound

| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Assay System | Reference |

| pKB | 9.7 | 8.3 | 7.5 | Mouse Vas Deferens | [1][2][3] |

pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

In functional assays such as those measuring guanosine 5'-O-(3-[35S]-thio)triphosphate ([35S]GTPγS) binding, this compound does not stimulate G protein activation on its own, consistent with its antagonist nature. Instead, it competitively inhibits the stimulation of [35S]GTPγS binding induced by δ-opioid agonists. Some studies have noted that under certain conditions, particularly with specific receptor mutations, this compound can act as a potent β-arrestin-biased agonist, highlighting the complexity of its signaling profile.[8][9]

In Vivo Pharmacological Profile

In vivo studies have corroborated the in vitro findings, demonstrating this compound's efficacy as a δ-opioid receptor antagonist in animal models.

Antagonism of δ-Opioid Agonist-Induced Effects

This compound effectively blocks or reverses the physiological effects of δ-opioid receptor agonists. A key in vivo application is in the study of analgesia. For instance, this compound has been shown to antagonize the antinociceptive effects induced by swim stress in rats, suggesting the involvement of endogenous δ-opioid signaling in this response.[10][11] It also attenuates the antinociceptive effects of selective δ-agonists like [D-Pen2, D-Pen5] enkephalin (DPDPE) and [D-Ser2, Leu5, Thr6] enkephalin (DSLET).[12]

Table 3: In Vivo Antagonist Effects of this compound

| Animal Model | Effect Measured | δ-Agonist | This compound Dose | Outcome | Reference |

| Rat (25 day old) | Antinociception (Tail immersion) | DPDPE, DSLET | 0.01 mg/kg | Significant attenuation | [12] |

| Rat (25 day old) | Antinociception (Tail immersion) | DPDPE, DSLET | 0.1 mg/kg | Complete reversal | [12] |

| Rat (adult & 25 day old) | Swim-stress-induced antinociception | Endogenous opioids | 0.5 - 1 mg/kg | Antagonism | [10][11] |

It is important to note that the route of administration can significantly impact the observed effects of this compound. For example, intracisternal administration was shown to potentiate the lethal effects of cocaine, suggesting a central mechanism of action in that context.[13]

Some studies have also explored derivatives of this compound for their activity at other opioid receptors, such as the κ-opioid receptor, revealing that modifications to the this compound scaffold can alter its selectivity profile.[14][15][16] Interestingly, some research suggests that this compound may also exert effects through non-opioid receptor mechanisms, particularly in the context of immunosuppression and antiproliferative activity.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections outline representative protocols for key in vitro assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human δ-, μ-, or κ-opioid receptor, or brain tissue homogenates.

-

Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [3H]-naltrindole for δ-receptors, [3H]-DAMGO for μ-receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes or prepare fresh tissue homogenates on ice. Resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[18]

-

[35S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G protein activation.

Materials:

-

Receptor Source: Cell membranes expressing the δ-opioid receptor.

-

Agonist: A selective δ-opioid receptor agonist (e.g., DPDPE).

-

Test Compound: this compound.

-

[35S]GTPγS.

-

GDP (Guanosine Diphosphate).

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, EGTA, and NaCl.

-

Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding).

-

Varying concentrations of this compound or vehicle.

-

A fixed concentration of the δ-opioid agonist (typically at its EC80).

-

Membrane suspension.

-

GDP.

-

-

Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add [35S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.